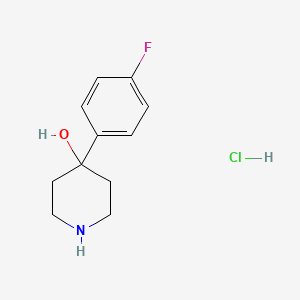

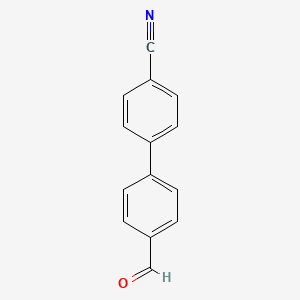

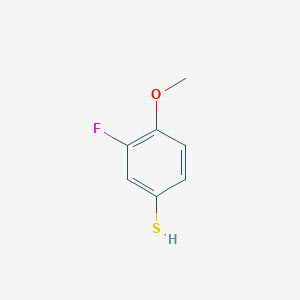

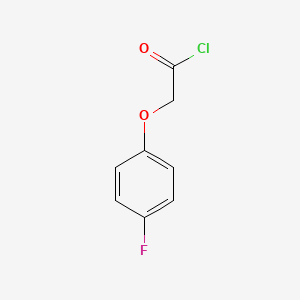

![molecular formula C10H10ClFN2O2 B1334226 Ethyl chloro[2-(2-fluorophenyl)hydrazinylidene]acetate CAS No. 64989-74-8](/img/structure/B1334226.png)

Ethyl chloro[2-(2-fluorophenyl)hydrazinylidene]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl chloro[2-(2-fluorophenyl)hydrazinylidene]acetate is a compound that is part of a broader class of chemicals known for their potential applications in various fields, including medicinal chemistry and material science. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, providing insights into the chemical behavior and properties that could be extrapolated to Ethyl chloro[2-(2-fluorophenyl)hydrazinylidene]acetate.

Synthesis Analysis

The synthesis of related compounds typically involves the formation of hydrazinylidene derivatives through reactions that are often exothermic and spontaneous at room temperature, as seen in the synthesis of ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate and ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate . These processes are characterized by the use of spectroscopic techniques such as NMR, UV-Vis, FT-IR, and Mass spectroscopy for characterization.

Molecular Structure Analysis

The molecular structure and crystallography of similar compounds can be determined using techniques like X-ray powder diffraction, as demonstrated for Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate . These studies provide detailed information on unit-cell parameters and space groups, which are essential for understanding the three-dimensional arrangement of atoms within the crystal lattice.

Chemical Reactions Analysis

Compounds with chloro and fluoro substituents on a phenyl ring, such as 2-(2-Chloro-6-fluorophenyl)acetamides, have been shown to exhibit significant biological activity, including being potent thrombin inhibitors . This suggests that Ethyl chloro[2-(2-fluorophenyl)hydrazinylidene]acetate may also participate in specific chemical reactions leading to biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds in this class are often elucidated through a combination of experimental and computational methods. For instance, quantum chemical calculations using DFT and AIM theories help in understanding the spectroscopic properties and multiple interactions within molecules . The vibrational analysis can indicate the formation of dimers in the solid state through intermolecular hydrogen bonding . Additionally, the local reactivity descriptors such as Fukui functions and electrophilicity indices can determine the reactive sites within a molecule .

Applications De Recherche Scientifique

Synthesis and Biological Applications

- A study by Flefel et al. (2015) discusses the synthesis of derivatives related to Ethyl chloro[2-(2-fluorophenyl)hydrazinylidene]acetate and their cytotoxic effects on tumor cell lines, showing promising results in inhibiting tumor cells while being non-toxic to normal cells Flefel, Abbas, Mageid, & Zaghary, 2015.

X-ray Powder Diffraction Data

- An article by Wang et al. (2016) presents X-ray powder diffraction data for a compound similar to Ethyl chloro[2-(2-fluorophenyl)hydrazinylidene]acetate, providing crucial information for its structural analysis Wang, Hou, Zhang, Suo, & Li, 2016.

Corrosion Inhibition

- Research by Lgaz et al. (2017) explored the use of chalcone derivatives, closely related to Ethyl chloro[2-(2-fluorophenyl)hydrazinylidene]acetate, as corrosion inhibitors for mild steel in hydrochloric acid solutions Lgaz, Bhat, Salghi, Shubhalaxmi, Jodeh, Algarra, Hammouti, Ali, & Essamri, 2017.

Antimicrobial Studies

- A study conducted by Patel, Mistry, & Desai (2009) investigated the synthesis and antimicrobial properties of 4-oxo-thiazolidine derivatives, which are structurally related to Ethyl chloro[2-(2-fluorophenyl)hydrazinylidene]acetate Patel, Mistry, & Desai, 2009.

Crystal Structure Analysis

- Sapnakumari et al. (2014) conducted a study on the synthesis, characterization, and crystal structure of a compound similar to Ethyl chloro[2-(2-fluorophenyl)hydrazinylidene]acetate, providing insights into its molecular structure Sapnakumari, Narayana, Divya, Singh, Anthal, Gupta, & Kant, 2014.

Cancer Research

- Riadi et al. (2021) described the synthesis and evaluation of a quinazolinone-based derivative, structurally related to Ethyl chloro[2-(2-fluorophenyl)hydrazinylidene]acetate, for its potent inhibitory activity against certain cancer cell lines Riadi, Alamri, Geesi, Anouar, Ouerghi, Alabbas, Alossaimi, Altharawi, Dehbi, & Alqahtani, 2021.

Propriétés

IUPAC Name |

ethyl 2-chloro-2-[(2-fluorophenyl)hydrazinylidene]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFN2O2/c1-2-16-10(15)9(11)14-13-8-6-4-3-5-7(8)12/h3-6,13H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJTBOQSRJXKXAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NNC1=CC=CC=C1F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375697 |

Source

|

| Record name | Ethyl chloro[2-(2-fluorophenyl)hydrazinylidene]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl chloro[2-(2-fluorophenyl)hydrazinylidene]acetate | |

CAS RN |

64989-74-8 |

Source

|

| Record name | Ethyl chloro[2-(2-fluorophenyl)hydrazinylidene]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

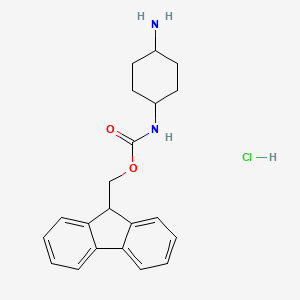

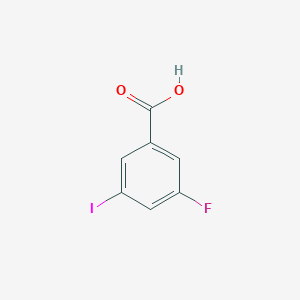

![2-(4-Fluorophenyl)imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde](/img/structure/B1334161.png)